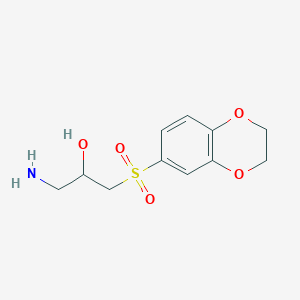

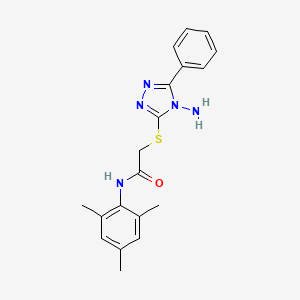

1-Amino-3-(2,3-dihidro-1,4-benzodioxin-6-ilsulfonil)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol" is a chemical entity that appears to be related to a class of organic compounds featuring a benzodioxin moiety, which is a fused heterocyclic system containing oxygen atoms, and a sulfonamide group, which is a common functional group in medicinal chemistry. The presence of an amino group and a hydroxyl group suggests potential for further chemical modification and biological activity.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through the use of prop-2-ynylsulfonium salts in a sequential [1 + 4]- and [2 + 3]-annulation process, leading to the formation of hexahydropyrrolo[3,2-b]indoles with high yields . This method showcases the utility of sulfonium salts as C2 synthons, which could potentially be applied to the synthesis of the compound by using sulfonyl-protected o-amino aromatic aldimines as starting materials.

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol" has been analyzed, revealing the presence of intramolecular hydrogen bonding and pi-pi stacking interactions . These structural features are critical in determining the conformation and stability of the molecule, which in turn can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Although the specific chemical reactions of "1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol" are not detailed in the provided papers, the related compounds have shown reactivity towards the formation of amino amides and amino esters . This suggests that the compound may also undergo similar reactions, particularly with the presence of amino and hydroxyl functional groups that are amenable to nucleophilic attack and esterification or amidation reactions.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Agentes Terapéuticos para la Enfermedad de Alzheimer

Este compuesto se ha utilizado en la síntesis de nuevas sulfonamidas y sus derivados N-sustituidos como posibles agentes para tratar la enfermedad de Alzheimer . Se estudió la actividad inhibitoria de las moléculas sintetizadas para evaluar su posible efecto terapéutico sobre esta enfermedad .

2. Inhibición de las enzimas colinesterasas y lipooxigenasas Los compuestos estudiados exhibieron una inhibición moderada a débil de las enzimas colinesterasas y lipooxigenasas . Estas enzimas están involucradas en varios procesos biológicos y su inhibición puede tener efectos terapéuticos.

Síntesis de Derivados de 2-Amino-2,3-dihidro-1,4-benzodioxano

Se desarrolló la oxidación anódica de un catecol antioxidante natural, el hidroxitírosol, en una mezcla de solventes de acetonitrilo/dimetilsulfóxido (o acetonitrilo/agua) para producir de manera estable la o-quinona no activada resultante y generar análogos estructurales . Luego se obtuvieron derivados de 2-amino-2,3-dihidro-1,4-benzodioxano como dos regioisómeros con rendimientos globales buenos a altos (65-90%) y relaciones 1:3 .

Síntesis de N-Alquil/Aralquil-N-(2,3-Dihidro-1,4-benzodioxin-6-YL)-4-Bromobenzenosulfonamidas

La síntesis se activó mediante la reacción de 1,4-benzodioxan-6-amina con cloruro de 4-bromobenzenosulfonilo en medio alcalino acuoso para producir N-(2,3-dihidro-1,4-benzodioxin-6-il)-4-bromobenzenosulfonamida . Este se trató posteriormente con diferentes haluros de alquil/aralquil utilizando N,N-dimetilformamida (DMF) como medio de reacción .

Mecanismo De Acción

Target of Action

The primary targets of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting various neurological processes .

Mode of Action

This compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity .

Biochemical Pathways

The inhibition of cholinesterase enzymes affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the nervous system. This can lead to enhanced cholinergic transmission, affecting various physiological processes. The compound has been studied for its potential therapeutic effects in treating Alzheimer’s disease, given the role of cholinergic transmission in memory and cognition .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride to yield this compound was carried out in aqueous alkaline media

Propiedades

IUPAC Name |

1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c12-6-8(13)7-18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8,13H,3-4,6-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJIINMIPRUAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)

![3-[1-(4-Bromobenzoyl)piperidin-4-yl]-4-methylisoxazol-5-amine](/img/structure/B2498796.png)

![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)

![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)

methanone](/img/structure/B2498805.png)

![7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2498807.png)

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)

![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)